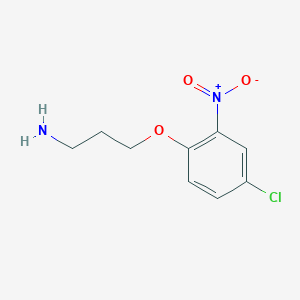
3-(4-Chloro-2-nitrophenoxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-2-nitrophenoxy)propan-1-amine is an organic compound with the molecular formula C9H11ClN2O3 It is characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to a propan-1-amine chain
Métodos De Preparación
The synthesis of 3-(4-Chloro-2-nitrophenoxy)propan-1-amine typically involves the reaction of 4-chloro-2-nitrophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group displaces the chlorine atom on the propyl chain, forming the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Análisis De Reacciones Químicas
3-(4-Chloro-2-nitrophenoxy)propan-1-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Aplicaciones Científicas De Investigación
3-(4-Chloro-2-nitrophenoxy)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: It can be employed in the production of agrochemicals, dyes, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-2-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include binding to active sites, altering enzyme conformation, or affecting signal transduction pathways .
Comparación Con Compuestos Similares
3-(4-Chloro-2-nitrophenoxy)propan-1-amine can be compared with similar compounds such as:
3-(4-Methoxyphenoxy)propan-1-amine: This compound has a methoxy group instead of a chloro and nitro group, which can result in different chemical reactivity and biological activity.
3-(4-Chloro-2-methylphenoxy)propan-1-amine:
Propiedades
Fórmula molecular |
C9H11ClN2O3 |
|---|---|
Peso molecular |
230.65 g/mol |
Nombre IUPAC |
3-(4-chloro-2-nitrophenoxy)propan-1-amine |
InChI |
InChI=1S/C9H11ClN2O3/c10-7-2-3-9(15-5-1-4-11)8(6-7)12(13)14/h2-3,6H,1,4-5,11H2 |
Clave InChI |
HXFZDGFKNQYTQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride](/img/structure/B13603045.png)

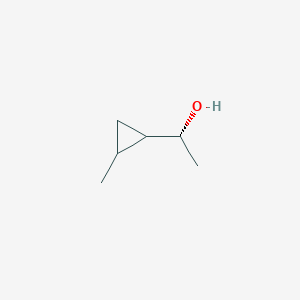
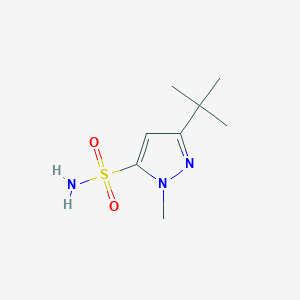
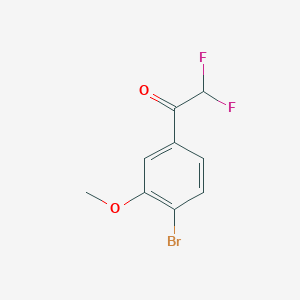

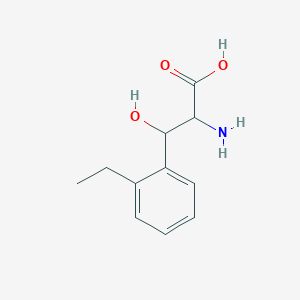

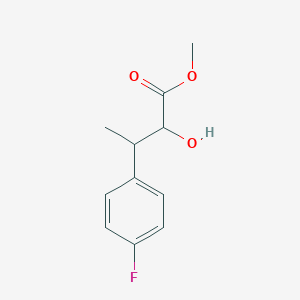
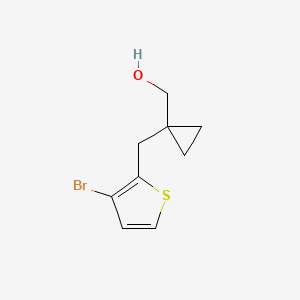
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
